2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 1853997-27-9
VCID: VC8250361
InChI: InChI=1S/C22H13BrN2/c23-19-11-10-18(16-5-1-2-6-17(16)19)20-12-9-15-8-7-14-4-3-13-24-21(14)22(15)25-20/h1-13H
SMILES: C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3
Molecular Formula: C22H13BrN2
Molecular Weight: 385.3 g/mol

2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline

CAS No.: 1853997-27-9

Cat. No.: VC8250361

Molecular Formula: C22H13BrN2

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline - 1853997-27-9

Specification

CAS No. 1853997-27-9
Molecular Formula C22H13BrN2
Molecular Weight 385.3 g/mol
IUPAC Name 2-(4-bromonaphthalen-1-yl)-1,10-phenanthroline
Standard InChI InChI=1S/C22H13BrN2/c23-19-11-10-18(16-5-1-2-6-17(16)19)20-12-9-15-8-7-14-4-3-13-24-21(14)22(15)25-20/h1-13H
Standard InChI Key SDIWOGAFYQXTHJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3

Introduction

Chemical Identity and Structural Features

2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline is a tricyclic aromatic compound comprising a 1,10-phenanthroline core substituted at the 2-position with a 4-bromo-1-naphthalenyl group. Its molecular formula is C₂₂H₁₃BrN₂, with a molecular weight of 385.26 g/mol . Key structural features include:

  • 1,10-Phenanthroline backbone: A planar, conjugated system capable of forming stable complexes with transition metals.

  • 4-Bromo-1-naphthalenyl substituent: Introduces steric bulk and electronic effects, influencing reactivity and photophysical properties.

Synonyms include TC-OM-09 and 2-(4-bromo-naphthalen-1-yl)-1,10-phenanthroline .

Synthesis and Preparation

Key Synthetic Routes

The compound is synthesized via C–H functionalization of phenanthroline derivatives, leveraging metal- and light-free methods . A representative procedure involves:

  • Radical-mediated carbamoylation: Oxamic acids react with persulfate ((NH₄)₂S₂O₈) in DMSO/water, generating carbamoyl radicals that add to the phenanthroline core .

  • Substitution at the 2-position: Bromination of a naphthalenyl precursor, followed by coupling to the phenanthroline scaffold.

Reaction Optimization:

  • Temperature: Bromine-substituted phenanthrolines require elevated temperatures (70°C) for efficient coupling .

  • Workup: Precipitation methods (water, methanol, diethyl ether) improve yields for lipophilic products .

SupplierPurityPrice Range (USD/kg)Minimum Order (kg)
Hebei Xinsheng Co., Ltd.99.9%$0.00–$35.001.0
Springchem Co., Ltd.99%Not listedNot listed

Data sourced from ChemicalBook and Riyngroup .

Physical and Chemical Properties

Key Properties

PropertyValue/DescriptionSource
AppearanceOff-white powder
SolubilitySoluble in organic solvents (e.g., DMSO)
Thermal StabilityStable under inert conditions
Air SensitivityRequires inert gas storage

Applications

Organic Light-Emitting Diodes (OLEDs)

The brominated naphthalenyl group enhances electroluminescence by:

  • Tuning emission wavelengths: Bromine’s electron-withdrawing effect modifies π-conjugation.

  • Improving device stability: Bulky substituents reduce aggregation in emissive layers .

Catalysis and Photocatalysis

  • Metal complexes: Forms stable chelates with Cu(I), Ru, or Ir, enabling applications in visible-light photocatalysis .

  • Radical reactions: Participates in allylation and cross-coupling reactions under palladium catalysis .

Nanostructured Materials

Used as a ligand in metal-organic frameworks (MOFs) or nanoparticles, leveraging its ability to coordinate metal ions .

Research Findings and Mechanistic Insights

C–H Functionalization Efficiency

The bromo substituent’s impact on reactivity:

  • Electronic effects: Moderates radical addition to the phenanthroline core, necessitating optimized reaction conditions .

  • Steric effects: Limits access to the 2,9-positions, favoring selective dicarbamoylation .

Comparative Stability

Relative to unsubstituted phenanthroline, the brominated derivative exhibits:

  • Enhanced thermal stability due to reduced rotational freedom in the naphthalenyl group.

  • Improved solubility in nonpolar solvents, critical for OLED processing .

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